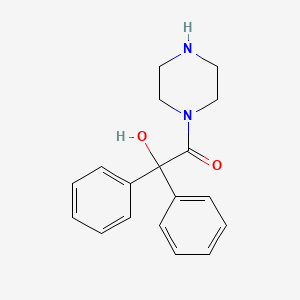

2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol

Descripción

Propiedades

IUPAC Name |

2-hydroxy-2,2-diphenyl-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17(20-13-11-19-12-14-20)18(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,19,22H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDXYPUBGQSSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Condensation of Diphenylpiperazine with Ethyl Halides

This approach involves the nucleophilic substitution of diphenylpiperazine with ethyl halides under basic conditions to form the ethanol linkage, followed by oxidation to introduce the ketone functionality:

Method B: Condensation of Diphenylpiperazine with Acetophenone Derivatives

This method involves a condensation reaction between diphenylpiperazine and acetophenone derivatives, followed by oxidation to yield the desired oxo compound:

Notable Synthetic Pathway (Based on Patent CN101812060A)

A patent describes a simplified route for preparing related intermediates, which can be adapted for this compound:

- Condensation of diphenylpiperazine with suitable aldehydes or ketones under mild conditions.

- Subsequent oxidation or reduction steps to fine-tune the oxidation state, leading to the formation of the hydroxyketone structure.

Data Table Summarizing Preparation Methods

| Method | Precursors | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| A | Diphenylpiperazine + Ethyl halide | Nucleophilic substitution, oxidation | Straightforward, high yield | Requires multiple steps |

| B | Diphenylpiperazine + Acetophenone | Condensation, oxidation | Good for aromatic substitution | Potential for side reactions |

| C | Patent-based condensation | Mild conditions, simplified | Cost-effective | Limited detailed procedural data |

Research Findings and Notes

- The synthesis of 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol is akin to the preparation of related piperazine derivatives used in pharmaceuticals, where condensation and oxidation are key steps.

- The process efficiency depends on the purity of precursors and reaction conditions, with oxidation steps requiring careful control to avoid over-oxidation.

- The choice of oxidizing agents and reaction conditions can significantly influence yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenated compounds or alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted piperazines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The structural formula of 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol includes a piperazine ring bonded to phenyl groups and a ketone functional group. This configuration allows for diverse interactions with biological targets and makes it a valuable compound in synthetic chemistry.

Medicinal Chemistry

Therapeutic Potential:

Research indicates that this compound exhibits potential as a therapeutic agent. Its structural features suggest possible interactions with various biological pathways, particularly in drug development aimed at treating neurological disorders and cancer. Studies have shown that compounds with similar piperazine structures often act as inhibitors of certain enzymes or receptors involved in disease processes.

Case Study:

A study conducted on derivatives of piperazine highlighted their effectiveness as antipsychotic agents. The structural modifications similar to those found in this compound were associated with enhanced binding affinity to dopamine receptors, suggesting potential use in treating schizophrenia and other psychiatric conditions.

Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may act on kinases involved in cell signaling, which can be pivotal in cancer therapy.

Research Findings:

In vitro studies demonstrated that derivatives of this compound could inhibit the growth of cancer cell lines by targeting metabolic pathways essential for tumor survival. This positions this compound as a candidate for further development into anticancer drugs.

Industrial Applications

Pharmaceutical Development:

Due to its unique chemical properties, this compound is being explored as a building block for synthesizing more complex pharmaceutical agents. Its role as an intermediate could facilitate the development of new drugs with improved efficacy and reduced side effects.

Agrochemical Use:

The compound's potential applications extend to agrochemicals where it can serve as a precursor for developing pesticides or herbicides that target specific biological pathways in pests while minimizing harm to non-target organisms.

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its structural features.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The absence of substituents on the piperazine ring in the target compound contrasts with analogs like Y511-0633 (3-chlorobenzoyl) and CAS 48230-15-5 (diphenylmethyl). These groups enhance steric bulk and modulate receptor binding. For instance, the 3-chlorobenzoyl group in Y511-0633 may improve selectivity for serotonin receptors .

Pharmacological and Functional Differences

- Y511-0633 : The 3-chlorobenzoyl group may confer affinity for dopamine D₂/D₃ receptors, as seen in structurally related antipsychotics .

- MCHR1 Antagonists (e.g., FE@SNAP) : Fluorinated analogs like FE@SNAP () demonstrate high blood-brain barrier penetration due to fluorinated aryl groups, a feature absent in the target compound .

Actividad Biológica

2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with two phenyl groups and a ketone functional group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticonvulsant Activity : A study demonstrated that derivatives of piperazine compounds showed significant anticonvulsant effects in various seizure models. Specifically, compounds similar to this compound were effective in the maximal electroshock and pentylenetetrazole tests .

- Antimicrobial Properties : Piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase and demonstrate antimicrobial activity against various bacterial strains . This suggests a potential application in treating infections or as part of combination therapies.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with neurotransmitter systems and may influence enzyme activity related to neurotransmission and muscle contraction.

Key Mechanisms:

- Inhibition of Acetylcholinesterase : This action may enhance cholinergic transmission, providing therapeutic effects in neurodegenerative diseases .

- Modulation of Ion Channels : Similar compounds have been shown to affect ion channel activity, which is critical in seizure management .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticonvulsant Screening : A series of piperazine derivatives were synthesized and tested for their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that many derivatives exhibited significant protective effects against seizures .

- Neuroprotective Effects : Research into neuroprotective agents has highlighted the potential of piperazine derivatives in mitigating oxidative stress in neuronal cells. This suggests that this compound may possess similar protective qualities .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticonvulsant, Antimicrobial | Acetylcholinesterase inhibition |

| 4-(4-chlorophenyl)piperazine | Anticonvulsant | Ion channel modulation |

| N-(4-(isoquinolin-1-yl)piperazin) | Neuroprotective | Antioxidant properties |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In vivo Studies : To confirm efficacy and safety profiles.

- Molecular Docking Studies : To predict interactions with specific biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol, and how can reaction conditions be optimized?

A common approach involves refluxing piperazine derivatives with carbonyl-containing precursors in acetone-ethanol mixtures, as demonstrated for analogous compounds. For example, 2-thiocarbamido-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine was synthesized by refluxing with ethylisothiocyanate in 50% acetone-ethanol for 4 hours, yielding crystalline products . Optimization may include adjusting solvent ratios (e.g., 1:1 acetone-ethanol), temperature (80–100°C), and reaction duration (4–6 hours). Purity can be enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N-H at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm).

- X-ray Crystallography : Resolves bond angles and stereochemistry, as seen in studies of fluorophenyl-piperazine derivatives .

- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS for [M+H]⁺ ions). Cross-validation with elemental analysis ensures structural integrity .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s diphenyl and piperazine groups suggest limited aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in buffered systems (PBS, pH 7.4). For kinetic studies, sonication or co-solvents (e.g., 10% PEG-400) may improve dispersion .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-oxo group in nucleophilic substitution reactions?

The electron-withdrawing 2-oxo group activates adjacent carbons for nucleophilic attack. For example, LiAlH₄ or NaBH₄ reduces the carbonyl to a hydroxyl group, while alkylation/arylation at the α-carbon is feasible via Grignard reagents . Computational modeling (DFT) can predict regioselectivity and transition states .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., piperazine ring puckering) or polymorphism. Strategies include:

- Variable-temperature NMR to probe conformational flexibility.

- Comparative analysis of multiple crystal forms (e.g., monoclinic vs. orthorhombic) .

- Solid-state NMR to correlate solution and crystal structures .

Q. What strategies improve yield in multi-step syntheses involving piperazine intermediates?

- Protection/Deprotection : Use Boc or Fmoc groups to shield piperazine amines during acylations .

- Catalysis : Employ Pd-mediated cross-couplings for aryl-piperazine bond formation (e.g., Suzuki-Miyaura for diphenyl groups) .

- Workup : Liquid-liquid extraction (CH₂Cl₂/H₂O) minimizes losses of polar intermediates .

Q. How does steric hindrance from the diphenyl group influence pharmacological interactions?

Molecular docking studies of similar compounds show that diphenyl moieties occupy hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors). Steric effects can reduce binding affinity but enhance selectivity. Mitigate this via:

- Substituent tuning (e.g., para-fluoro on phenyl rings for H-bonding).

- Flexible linkers (e.g., ethyloxy spacers) to improve orientation .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.